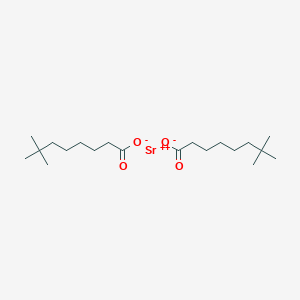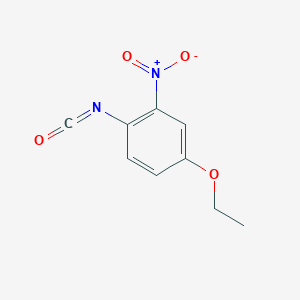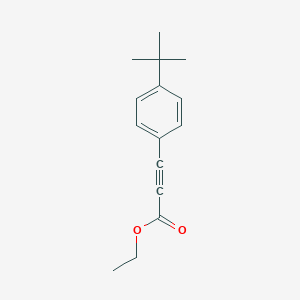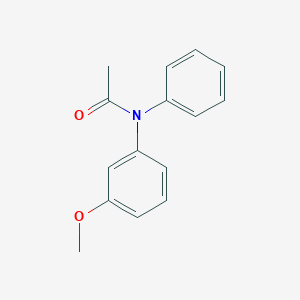
N-(m-Methoxyphenyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-Methoxyphenyl)-N-phenylacetamide, also known as methoxyphenylacetamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white, crystalline powder that is soluble in organic solvents. Methoxyphenylacetamide has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body. Methoxyphenylacetamide may also work by affecting the levels of certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Methoxyphenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has been shown to have a sedative effect in mice. Additionally, N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide has been shown to reduce fever in rats, suggesting that it may have potential as an antipyretic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide is its potential as a versatile drug candidate for the treatment of various diseases. Additionally, it has been shown to have a relatively low toxicity profile, making it a potentially safe treatment option. However, one of the limitations of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Direcciones Futuras
There are a number of potential future directions for research on N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide. One area of research could focus on optimizing the synthesis methods to improve the purity and yield of the final product. Additionally, further research could be conducted to better understand the mechanism of action of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide and its potential applications in the treatment of various diseases. Finally, more research could be conducted to explore the potential side effects and toxicity of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide, particularly in humans.
Aplicaciones Científicas De Investigación
Methoxyphenylacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever. Additionally, N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide has been shown to exhibit anticonvulsant and sedative properties, which could make it a potential treatment for epilepsy and other neurological disorders.
Propiedades
Número CAS |
101651-37-0 |
|---|---|
Nombre del producto |
N-(m-Methoxyphenyl)-N-phenylacetamide |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16(13-7-4-3-5-8-13)14-9-6-10-15(11-14)18-2/h3-11H,1-2H3 |
Clave InChI |
WKAIOPWAPFOJFL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Otros números CAS |
101651-37-0 |
Sinónimos |
N-(3-methoxyphenyl)-N-phenyl-acetamide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

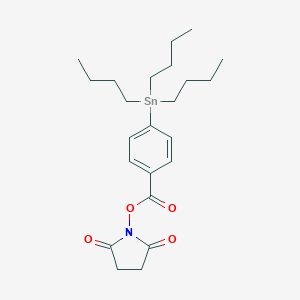
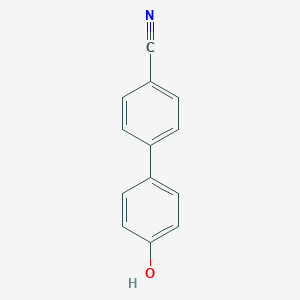
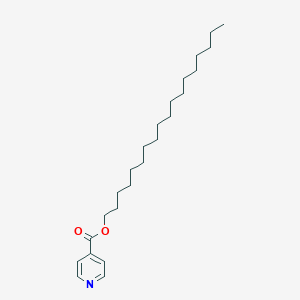
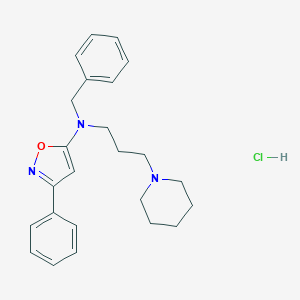
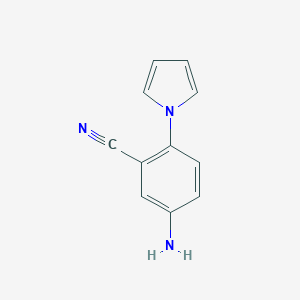
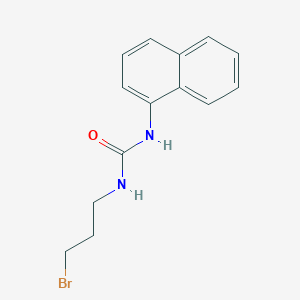
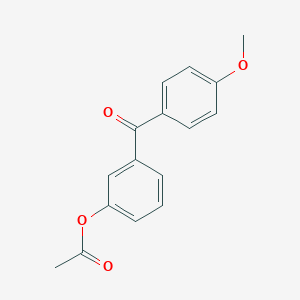
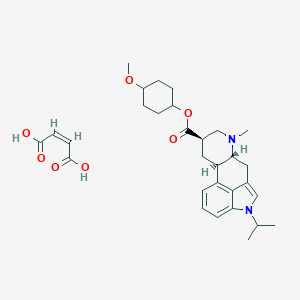
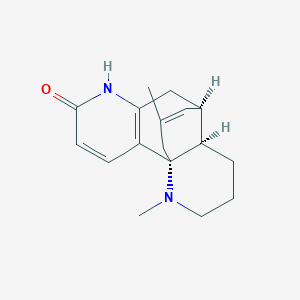
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
